Methylcyclodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

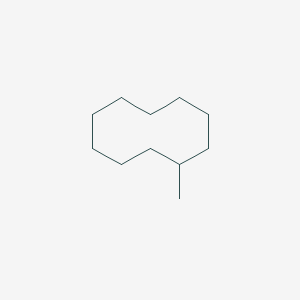

Methylcyclodecane, also known as this compound, is a useful research compound. Its molecular formula is C11H22 and its molecular weight is 154.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogen Storage and Fuel Cells

Hydrogen Carrier

Methylcyclodecane is recognized for its efficiency as a hydrogen carrier. It remains liquid at room temperature, allowing for easier transport compared to gaseous hydrogen. Its high hydrogen density makes it an attractive option for hydrogen storage technologies. Recent advancements have demonstrated that MCD can be utilized in solid oxide fuel cells (SOFCs) for direct power generation, showcasing its potential to provide CO2-free electricity while reducing energy requirements compared to traditional methods .

Case Study: Direct Power Generation

A study led by researchers from Waseda University highlighted the successful generation of electricity from methylcyclohexane using SOFCs. The process not only produced electricity but also allowed for the recovery of toluene, a valuable byproduct . This dual functionality could pave the way for more sustainable energy systems.

Catalysis in Organic Reactions

Oxidation Reactions

this compound has been studied as a substrate in oxidation reactions, where manganese(III) complexes serve as catalysts. Research indicates that these catalysts can effectively promote the oxidation of MCD, achieving notable conversion rates at elevated temperatures .

| Catalyst | Conversion at 25°C | Conversion at 50°C |

|---|---|---|

| [Mn(salen)Cl] | 14.5% | 26.3% |

| [Mn(salan)Cl] | 22% | - |

| Control (MCD + TCCA) | - | - |

This table summarizes the catalytic activity of different manganese complexes in oxidizing this compound, demonstrating the effectiveness of [Mn(salen)Cl] compared to control reactions.

Reversible Hydrogenation and Dehydrogenation

Catalytic Properties

this compound is also involved in reversible hydrogenation and dehydrogenation processes, which are crucial for hydrogen storage applications. A study demonstrated that a platinum catalyst supported on ceria exhibited exceptional activity in dehydrogenating MCD, achieving rates significantly higher than conventional methods .

| Catalyst | Dehydrogenation Rate (mol H2/mol Pt/h) |

|---|---|

| Pt1/CeO2 | >32,000 |

| Conventional Pt | <100 |

The findings indicate that the unique properties of the Pt1/CeO2 catalyst enable efficient hydrogen abstraction from MCD, highlighting its potential in hydrogen storage systems.

Solvent Properties

Organic Solvent

this compound serves as an effective solvent for various organic compounds, including resins and paints. Its low toxicity and favorable solvent properties make it suitable for applications in the chemical industry .

Propriétés

Numéro CAS |

13151-43-4 |

|---|---|

Formule moléculaire |

C11H22 |

Poids moléculaire |

154.29 g/mol |

Nom IUPAC |

methylcyclodecane |

InChI |

InChI=1S/C11H22/c1-11-9-7-5-3-2-4-6-8-10-11/h11H,2-10H2,1H3 |

Clé InChI |

WFWNFBYXZQJMFM-UHFFFAOYSA-N |

SMILES |

CC1CCCCCCCCC1 |

SMILES canonique |

CC1CCCCCCCCC1 |

Synonymes |

CYCLODECANE,METHYL- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.